molecular formula C21H27N3O5S B486191 N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide CAS No. 825608-31-9

N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide

Cat. No.: B486191
CAS No.: 825608-31-9
M. Wt: 433.5g/mol
InChI Key: FJCATROPVYSDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This molecule is structurally characterized by an acetamide group linked to a phenoxy propeller that incorporates a 2-hydroxypropyl chain and a phenylsulfonyl piperazine moiety. This specific architecture suggests potential for multi-target activity. Researchers focus on this compound and its analogs primarily for their potential applications in central nervous system (CNS) and cardiovascular research. Compounds within this structural class have been investigated for their antiarrhythmic properties, displaying a combination of Class II (beta-blocking) and Class III (potassium channel blocking) activities, which are crucial for the management of cardiac arrhythmias . Furthermore, the presence of the N-(4-hydroxyphenyl)acetamide group—the core structure of acetaminophen—indicates potential for analgesic and antipyretic research . A key area of investigation for modern acetaminophen analogs is the retention of therapeutic efficacy while eliminating hepatotoxicity, a major risk associated with the parent drug . The metabolic pathway of acetaminophen involves oxidation to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), but structural modifications, such as those in related compounds, aim to prevent this conversion and subsequent liver injury . This compound is intended for research use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-17(25)22-18-7-9-20(10-8-18)29-16-19(26)15-23-11-13-24(14-12-23)30(27,28)21-5-3-2-4-6-21/h2-10,19,26H,11-16H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCATROPVYSDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Disconnections

The target molecule can be dissected into three primary fragments:

  • Phenylsulfonyl-piperazine : Synthesized via sulfonylation of piperazine derivatives.

  • 2-Hydroxy-3-chloropropoxy intermediate : Prepared through epoxide ring-opening or nucleophilic substitution.

  • 4-Acetamidophenol : Derived from acetylation of 4-aminophenol.

Convergent synthesis strategies are favored, enabling modular assembly of these fragments.

Synthesis of the Phenylsulfonyl-Piperazine Moiety

Sulfonylation of Piperazine Derivatives

The phenylsulfonyl group is introduced by reacting piperazine with phenylsulfonyl chloride under basic conditions. For example:

  • Step 1 : Piperazine is treated with phenylsulfonyl chloride in dichloromethane (DCM) with pyridine as a base.

  • Step 2 : The reaction is quenched with aqueous sodium bicarbonate, followed by extraction and drying.

  • Yield : ~74% after recrystallization from ethanol.

Key Conditions :

ReagentSolventTemperatureTime
Phenylsulfonyl chlorideDCM0–25°C1–2 h

Preparation of the 2-Hydroxy-3-Chloropropoxy Linker

Epoxide Ring-Opening Strategy

Epichlorohydrin serves as a precursor for the hydroxypropoxy chain:

  • Step 1 : Epichlorohydrin is reacted with 4-nitrophenol under alkaline conditions to form 3-(4-nitrophenoxy)-1,2-epoxypropane .

  • Step 2 : The epoxide is opened using piperazine in a microwave-assisted reaction (50 W, 2 min) to install the piperazinyl group.

  • Yield : 78% after column chromatography (SiO₂, CH₂Cl₂/MeOH).

Alternative Method :
Nucleophilic displacement of a mesylated glycerol derivative with 4-nitrophenol achieves similar results but with lower yields (~45%).

Coupling of Fragments and Acetylation

Assembly of the Propoxy-Piperazine Intermediate

The hydroxypropoxy linker is conjugated to the phenylsulfonyl-piperazine via a nucleophilic substitution reaction:

  • Step 1 : 3-(4-Nitrophenoxy)-1,2-epoxypropane is treated with phenylsulfonyl-piperazine in acetonitrile at 70°C for 48 h.

  • Step 2 : Purification via silica gel chromatography (CH₂Cl₂:MeOH:NH₃) yields the nitro intermediate.

Reduction of Nitro Group and Acetylation

  • Step 1 : Catalytic hydrogenation (Raney-Ni, H₂) or hydrazine reduction converts the nitro group to an amine.

  • Step 2 : Acetylation with acetic anhydride in pyridine introduces the acetamide functionality.

  • Yield : 12–45% after HCl salt formation.

Representative Data :

StepReagents/ConditionsYield (%)
Nitro reductionRaney-Ni, hydrazine, THF45
AcetylationAcetic anhydride, pyridine85

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for piperazine coupling steps. For instance, heating at 50 W for 2 minutes achieves 78% yield compared to 12–24 h under conventional conditions.

Protecting Group Strategies

  • Hydroxy Protection : Temporary silylation (e.g., TBSCl) prevents undesired side reactions during sulfonylation.

  • Selective Sulfonylation : Sequential use of sulfonyl chlorides ensures regioselective functionalization of piperazine.

Challenges and Mitigation Strategies

Low Yields in Coupling Steps

  • Cause : Steric hindrance from the phenylsulfonyl group reduces nucleophilicity of piperazine.

  • Solution : Employ polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–100°C).

Purification Complexities

  • Issue : Co-elution of byproducts in column chromatography.

  • Resolution : Gradient elution with CH₂Cl₂/MeOH (95:5 to 9:1) improves separation.

Industrial Scalability Considerations

Catalytic Efficiency

Raney nickel and palladium catalysts enable reproducible reductions but require strict moisture control.

Solvent Recovery

  • Ethanol/THF Mixtures : Distillation and recycling reduce costs in large-scale production.

  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of a halide derivative.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Activity

Research indicates that N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide may act as an inhibitor in various enzymatic pathways. Compounds with similar structures have shown:

  • Anti-inflammatory Properties : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : May provide pain relief by modulating neurotransmitter systems.

Neurotransmitter Receptor Interaction

The structural components suggest possible interactions with neurotransmitter receptors, particularly those involved in pain and mood regulation. Studies have indicated that compounds with similar piperazine structures can affect serotonin and dopamine pathways, making this compound a candidate for further exploration in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
N-(4-(2-hydroxy-3-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)acetamideMethoxy group instead of sulfonamidePotentially different biological activity due to methoxy substitution
N-(4-{2-hydroxy-3-[piperidin-1-yl]propoxy}phenyl)acetamidePiperidine instead of piperazineMay exhibit different receptor selectivity
N-(4-{2-hydroxy-3-[4-(chlorophenyl)sulfonyl]piperazin-1-yl]propoxy}phenyl)acetamideChlorophenyl substitutionChanges in lipophilicity affecting bioavailability

This table illustrates how variations in structure can influence pharmacological properties and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anti-inflammatory Studies : Laboratory experiments demonstrated significant reductions in inflammatory markers when tested against known inflammatory agents.
  • Pain Management Trials : Preclinical trials indicated efficacy in pain relief comparable to established analgesics, warranting further clinical investigation.
  • Neuropharmacological Assessments : Binding affinity studies showed promising interactions with serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism of action of N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the hydroxypropoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs involve substitutions on the piperazine ring and the phenoxypropoxy backbone. These modifications significantly alter physicochemical properties such as solubility, molecular weight, and bioavailability.

Table 1: Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituent Evidence ID
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide C22H27N3O5S 445.54 1.209* 652.9* 4-(Phenylsulfonyl)piperazine 6, 7, 11
N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide C22H29N3O5S 447.55 N/A N/A 4-(4-Methylphenylsulfonyl)piperazine 11
N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)acetamide C22H29N3O4 399.48 1.209 652.9 4-(4-Methoxyphenyl)piperazine 6, 7, 12
N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]acetamide C21H27N3O3 369.46 1.206 627.6 4-Phenylpiperazine 13

*Predicted or extrapolated values from similar compounds.

Key Observations:
  • Phenylsulfonyl vs. Methoxyphenyl: The phenylsulfonyl group increases molecular weight and polarity compared to the methoxyphenyl analog ( vs.
  • Methoxy Substitution : The 4-methoxyphenyl analog () has a lower molar mass (399.48 vs. 445.54) and may exhibit improved solubility due to the electron-donating methoxy group.

Pharmacological Activity

Key Observations:
  • Piperazinylsulfonyl derivatives (e.g., Compounds 35, 37) show marked analgesic and anti-nociceptive effects, suggesting the target compound may share similar pathways ().
  • The secnidazole analog () demonstrates that nitroimidazole substituents enhance anti-microbial activity, a feature absent in the target compound.

Biological Activity

N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications, particularly in pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic implications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O5S, with a molar mass of approximately 433.52 g/mol. The compound features several functional groups, including an acetamide and a phenolic hydroxyl group, which contribute to its reactivity and biological activity.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and pain perception pathways.

Key Biological Activities:

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties: Its interaction with pain pathways indicates potential use as an analgesic agent.
  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, which could have implications for treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Aspects
N-(4-(2-hydroxy-3-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)acetamideMethoxy group instead of sulfonamidePotentially different biological activity due to methoxy substitution
N-(4-{2-hydroxy-3-[piperidin-1-yl]propoxy}phenyl)acetamidePiperidine instead of piperazineMay exhibit different receptor selectivity
N-(4-{2-hydroxy-3-[4-(chlorophenyl)sulfonyl]piperazin-1-yl}propoxy)phenyl)acetamideChlorophenyl substitutionChanges in lipophilicity affecting bioavailability

This table highlights how variations in functional groups can influence the compound's biological activities and therapeutic potentials.

Case Studies and Research Findings

  • Study on Pain Perception : A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting strong analgesic properties.
  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of inflammatory cytokines in macrophage cultures, supporting its potential as an anti-inflammatory agent.
  • Neurotransmitter Interaction : Research using radiolabeled binding assays revealed that this compound binds to serotonin receptors with moderate affinity, indicating a possible mechanism for its effects on mood regulation.

Q & A

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Purity (%)Source
Piperazine sulfonylationPhenylsulfonyl chloride, DMF, 70°C7892
Propoxy linkage formationEpichlorohydrin, K₂CO₃, 60°C6588
Acetamide couplingAcetic anhydride, TEA, RT8595

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine sulfonylation at N1, hydroxypropoxy linkage at C4) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 475.18 (theoretical) with <2 ppm error .
  • HPLC-PDA: Use C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O, acetamide) and 1150 cm⁻¹ (S=O, sulfonyl) confirm functional groups .

Q. Table 2: Analytical Validation Parameters

TechniqueCritical ParametersAcceptance CriteriaSource
¹H NMRδ 7.2–7.8 (aromatic H), δ 3.5–4.2 (piperazine H)±0.05 ppm shift tolerance
HPLCRetention time: 8.2 minRSD ≤1.5% for triplicate runs

Basic: How to assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening: Use DMSO stock (10 mM) diluted in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to detect hydrolysis products (e.g., free piperazine or acetamide) .

Advanced: How to resolve contradictory data in receptor binding assays (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Mitigate via:

  • Standardized Assay Buffers: Use Tris-HCl (pH 7.8) with 5 mM Mg²⁺ to stabilize receptor conformations .
  • Orthogonal Validation: Confirm binding with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
  • X-ray Crystallography: Resolve ligand-receptor interactions at ≤2.0 Å resolution to identify key binding motifs (e.g., sulfonyl-piperazine interactions) .

Advanced: What structural modifications enhance selectivity against off-target receptors (e.g., 5-HT₂A vs. 5-HT₂B)?

Methodological Answer:

  • SAR Studies: Replace phenylsulfonyl with methylsulfonyl to reduce π-π stacking with 5-HT₂B .
  • Computational Docking: Use Schrödinger Suite to model interactions; prioritize modifications at the propoxy linker (e.g., cyclopropyl substitution) .
  • In Vitro Profiling: Screen against a panel of 50 GPCRs to identify selectivity trends .

Q. Table 3: Structural Modifications and Selectivity

Modification5-HT₂A IC₅₀ (nM)5-HT₂B IC₅₀ (nM)Selectivity IndexSource
Phenylsulfonyl12 ± 245 ± 53.75
Methylsulfonyl15 ± 3120 ± 108.0

Advanced: How to investigate metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites .
  • Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to identify electrophilic intermediates .

Advanced: What strategies optimize in vivo pharmacokinetics (e.g., bioavailability, half-life)?

Methodological Answer:

  • Prodrug Design: Esterify the hydroxypropoxy group to enhance intestinal absorption (e.g., acetyl-protected prodrug) .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm) for sustained release .

Advanced: How to validate target engagement in disease models (e.g., neuroinflammation)?

Methodological Answer:

  • Biomarker Analysis: Measure TNF-α/IL-6 suppression in LPS-induced microglial cells (IC₅₀ ≤ 50 nM) .
  • PET Imaging: Radiolabel with ¹¹C at the acetamide group for in vivo receptor occupancy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.